

Technical Guide: 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1351906

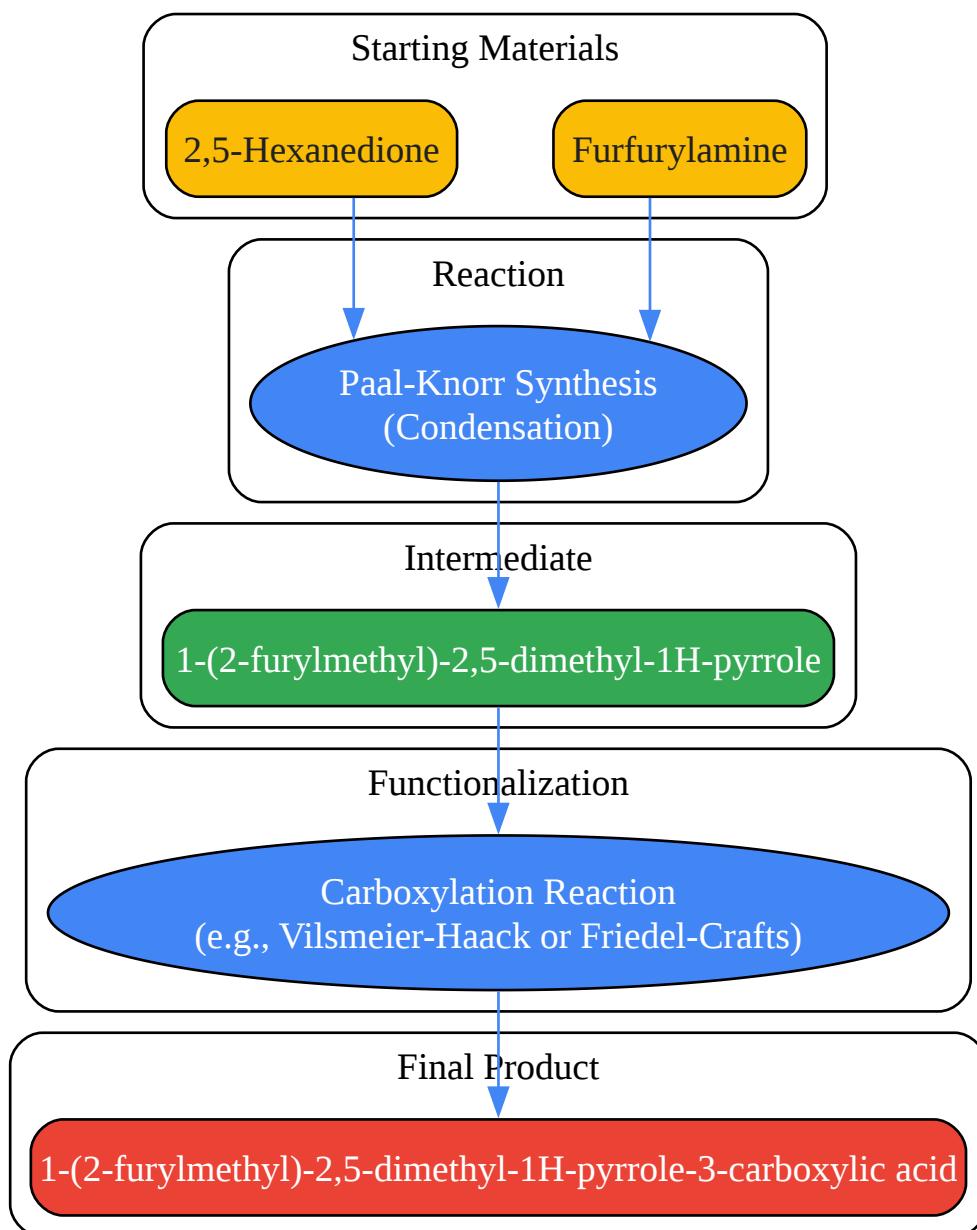
[Get Quote](#)

CAS Number: 854357-51-0

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of **1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide summarizes its key identifiers, computed physicochemical properties, and a generalized synthetic approach based on established chemical principles for related pyrrole derivatives.

Physicochemical Properties


The following table summarizes the computed physicochemical properties for **1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid**, sourced from the PubChem database.^[1] These values are predicted and have not been experimentally verified in the available literature.

Property	Value
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol
IUPAC Name	1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
CAS Number	854357-51-0
XLogP3	2.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	3
Exact Mass	219.089543 g/mol
Monoisotopic Mass	219.089543 g/mol
Topological Polar Surface Area	59.4 Å ²
Heavy Atom Count	16
Complexity	309

Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of **1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid** is not readily available in the scientific literature. However, a plausible and common method for the synthesis of N-substituted pyrrole derivatives is the Paal-Knorr synthesis. This established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

A generalized workflow for the synthesis of the title compound would likely involve the following key steps:

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol (Generalized)

While a specific protocol is unavailable, a general procedure based on the Paal-Knorr synthesis for related compounds would involve:

- Reaction Setup: Equimolar amounts of 2,5-hexanedione and furfurylamine would be dissolved in a suitable solvent, such as ethanol or acetic acid.
- Reaction Conditions: The mixture would be heated, likely under reflux, for a period of time to facilitate the condensation and cyclization reaction to form the pyrrole ring. The reaction progress would be monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Workup and Isolation: Upon completion, the solvent would be removed under reduced pressure. The resulting crude product, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole, would then be purified, for example, by column chromatography.
- Carboxylation: The purified pyrrole intermediate would then undergo a carboxylation reaction. This could potentially be achieved through various methods, such as a Vilsmeier-Haack reaction followed by oxidation, or a Friedel-Crafts acylation followed by oxidation of the introduced acyl group to a carboxylic acid.
- Final Purification: The final product, **1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid**, would be purified by techniques such as recrystallization or column chromatography to yield the desired compound.

Biological Activity and Applications

There is no specific information available in the searched literature regarding the biological activity or specific applications of **1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid**. However, the pyrrole scaffold is a common motif in many biologically active compounds and pharmaceuticals. Therefore, this compound could be of interest as an intermediate in the synthesis of more complex molecules for drug discovery and development.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

- Harmful if swallowed.
- Causes skin irritation.

- Causes serious eye irritation.
- May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C12H13NO3 | CID 4962470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351906#cas-number-for-1-2-furylmethyl-2-5-dimethyl-1h-pyrrole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com